Anhydrorhodovibrin

Description

Properties

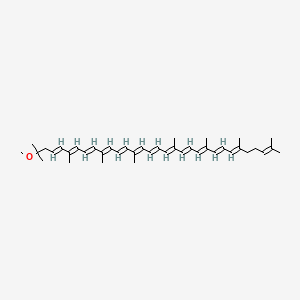

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-22,24-32H,14,23,33H2,1-11H3/b13-12+,24-15+,25-16+,29-17+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSWQXGIQUZCF-AGVJHCIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240051 | |

| Record name | 7′,8′-Didehydrospheroidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-16-5 | |

| Record name | 3,4-Didehydro-1,2-dihydro-1-methoxy-ψ,ψ-carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5085-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7′,8′-Didehydrospheroidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Anhydrorhodovibrin

Elucidation of Isoprenoid Precursor Metabolism and Early Pathway Intermediates

The construction of all isoprenoids, including carotenoids, begins with two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In most bacteria, these precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP.

The biosynthesis of the foundational C40 carotenoid structure proceeds through the following key steps:

Step 1: Condensation: One molecule of DMAPP is sequentially condensed with three molecules of IPP. This chain elongation is catalyzed by geranylgeranyl pyrophosphate (GGPP) synthase (CrtE), resulting in the formation of the C20 molecule, GGPP. researchgate.net

Step 2: Dimerization: Two molecules of GGPP are joined head-to-head in a condensation reaction catalyzed by the enzyme phytoene (B131915) synthase (CrtB). researchgate.netnih.gov This dimerization reaction yields the first colorless C40 carotenoid, 15-cis-phytoene (B30313), which serves as the substrate for subsequent desaturation reactions. researchgate.netwikipedia.org

The activity of phytoene synthase is a critical, committed step in carotenoid synthesis, channeling the universal precursor GGPP specifically into the carotenoid biosynthetic pathway. nih.gov

Enzymatic Catalysis and Stereochemical Control in Anhydrorhodovibrin Biogenesis

The transformation of the colorless phytoene into the colored this compound is orchestrated by a series of specialized enzymes that introduce conjugated double bonds and functional groups, thereby defining the compound's structure and properties.

The conversion of phytoene into a chromophore-bearing carotenoid is accomplished by phytoene desaturase. In bacteria, a single enzyme, the bacterial-type phytoene desaturase (CrtI), is responsible for introducing multiple double bonds into the phytoene backbone. wikipedia.org This enzyme catalyzes a series of desaturation steps, converting 15-cis-phytoene into progressively more unsaturated intermediates. researchgate.net

For the this compound pathway, CrtI typically performs a three-step desaturation, transforming phytoene into neurosporene (B1235373) via the intermediates phytofluene (B1236011) and ζ-carotene. nih.govmdpi.com This three-step desaturation activity, as seen in organisms like Rhodobacter sphaeroides, is crucial as it produces neurosporene, the key branch-point intermediate for the synthesis of spheroidene (B75920) and spirilloxanthin-series carotenoids, including this compound. mdpi.comnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| GGPP Synthase | crtE | Synthesizes C20 geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. |

| Phytoene Synthase | crtB | Dimerizes two GGPP molecules to form C40 phytoene. nih.gov |

| Phytoene Desaturase | crtI | Catalyzes the sequential desaturation of phytoene to neurosporene. nih.govwikipedia.org |

| Carotenoid 1,2-Hydratase | crtC | Adds a water molecule to the C1-C2 double bond of neurosporene. |

| Hydroxyneurosporene Desaturase | crtD | Introduces a double bond into the carotenoid backbone. |

| Carotenoid 3,4-Desaturase | crtD | Introduces a double bond into the carotenoid backbone. |

| Carotenoid O-methyltransferase | crtF | Methylates the terminal hydroxyl group to form a methoxy (B1213986) group. |

Following the formation of neurosporene, a specific set of enzymes modifies the terminal end of the molecule. The pathway to this compound proceeds through hydration and further desaturation:

Hydration: The enzyme carotenoid 1,2-hydratase (encoded by the crtC gene) catalyzes the addition of a water molecule across the C1=C2 double bond of neurosporene. This reaction forms the intermediate hydroxyneurosporene. nih.gov

Desaturation: Subsequent desaturation reactions are catalyzed by enzymes encoded by the crtD gene. These desaturases introduce additional conjugated double bonds into the carotenoid backbone, extending the chromophore. nih.gov

These enzymatic steps are stereo- and regiospecific, ensuring the correct placement of the hydroxyl group and the new double bonds necessary for the formation of the final product.

The final defining step in the synthesis of this compound is a methylation reaction. The hydroxyl group introduced during the hydration step is methylated to form a methoxy group. nih.gov This reaction is catalyzed by a carotenoid O-methyltransferase, which is encoded by the crtF gene. The enzyme transfers a methyl group from the donor molecule S-adenosyl methionine (SAM) to the hydroxyl group of the carotenoid intermediate. This methylation results in the formation of this compound, which is an essential precursor in the alternative pathway for spirilloxanthin (B1238478) biosynthesis. nih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound and other carotenoids is regulated at the genetic level. The expression of the biosynthetic genes is controlled by various factors, ensuring that carotenoid production is coordinated with cellular needs, such as the assembly of the photosynthetic apparatus.

In photosynthetic purple bacteria, the genes encoding the enzymes for carotenoid biosynthesis (crt genes) are typically organized into a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the coordinated regulation and expression of the entire pathway. These carotenoid BGCs are often located within a larger "photosynthesis gene cluster," which also contains genes for bacteriochlorophyll (B101401) biosynthesis and the structural proteins of the light-harvesting and reaction center complexes. nih.gov

A typical gene cluster for the spirilloxanthin pathway, which includes the synthesis of this compound, contains the following key genes:

crtE : GGPP synthase

crtB : Phytoene synthase

crtI : Phytoene desaturase

crtC : Carotenoid 1,2-hydratase

crtD : Carotenoid desaturase

crtF : Carotenoid O-methyltransferase

The close physical proximity of these genes in the genome allows for their efficient co-transcription and ensures that all necessary enzymes for the pathway are produced together. This genetic architecture is a hallmark of many secondary metabolite pathways in microorganisms. nih.gov

Transcriptional and Translational Control Mechanisms Governing Pigment Production

The production of carotenoids, including this compound, is tightly regulated at both the transcriptional and translational levels to coordinate with other cellular processes, particularly photosynthesis. In purple photosynthetic bacteria like Rhodobacter sphaeroides and Rhodobacter capsulatus, the expression of carotenoid biosynthesis (crt) genes is often linked to the expression of bacteriochlorophyll biosynthesis (bch) genes, as both are integral components of the photosynthetic apparatus. nih.govasm.orgnih.gov

Transcriptional Control:

A key regulator in many purple bacteria is the two-component system RegB-RegA, which responds to changes in oxygen tension. nih.govasm.org Under anaerobic or low-oxygen conditions, the sensor kinase RegB phosphorylates the response regulator RegA. asm.org Phosphorylated RegA then acts as a transcriptional activator, binding to the promoter regions of various photosynthesis-related genes, including several crt genes. nih.govasm.org

For instance, in Rhodobacter capsulatus, RegA directly binds to the promoter regions of the crtA and crtI genes, leading to their increased transcription under anaerobic conditions. nih.govasm.org The crtIBK operon, which includes the genes for phytoene synthase (crtB) and phytoene desaturase (crtI), is divergently transcribed from the crtA-bchIDO operon. nih.gov This co-regulation by RegA ensures a coordinated synthesis of both carotenoids and bacteriochlorophylls. nih.gov

In Rhodobacter sphaeroides, the crtI and crtB genes form a transcriptional operon (crtIB) that is regulated by oxygen. nih.gov The promoter of this operon contains sequences similar to those found in the puc and puf operons, which encode light-harvesting and reaction center proteins, suggesting a common regulatory mechanism. nih.gov

Another regulatory protein that has been implicated in the negative regulation of carotenoid biosynthesis is TspO. In Rhodobacter species, higher transcript levels for crt genes have been observed in the absence of TspO, indicating its role as a repressor. nih.gov

Translational Control:

While transcriptional control is a primary mechanism, post-transcriptional and translational regulation of carotenogenic enzymes have also been suggested. nih.gov Although less well-characterized than transcriptional control, translational mechanisms can fine-tune the levels of enzyme production in response to specific cellular needs. In some bacteria, carotenoid production has been shown to suppress the surveillance and defense mechanisms related to translational dysfunction. biorxiv.org However, the specific mechanisms of translational control directly governing this compound biosynthesis require further investigation.

Environmental and Physiological Modulators of this compound Gene Expression

The expression of genes involved in this compound biosynthesis is influenced by a variety of environmental and physiological cues. These modulators ensure that pigment production is aligned with the metabolic state of the cell and its surrounding conditions.

Oxygen: As a primary environmental signal, the partial pressure of oxygen is a dominant regulatory factor. nih.gov The transition from aerobic to anaerobic conditions triggers a significant upregulation of crt gene expression in facultative phototrophs like Rhodobacter species. nih.govnih.gov This response is largely mediated by the RegB-RegA two-component system, which senses the redox state of the cell. nih.govasm.org

Light: Light is another crucial environmental factor that modulates carotenoid biosynthesis. nih.gov In many non-phototrophic bacteria, carotenoid production is light-inducible, offering protection from photo-oxidative damage. researchgate.net In photosynthetic bacteria, light intensity influences the expression of the entire photosynthetic gene cluster, including the crt genes. nih.gov High light conditions can lead to increased carotenoid production to enhance photoprotective capabilities. nih.gov

Temperature: Temperature can also affect carotenoid production. While not as extensively studied as light and oxygen, temperature shifts can influence enzyme kinetics and membrane fluidity, which may indirectly impact the biosynthesis and accumulation of carotenoids.

Physiological State: The physiological state of the cell, including its growth phase, can impact pigment production. For instance, carotenoid accumulation is often highest during the stationary phase of growth in some microorganisms.

These environmental and physiological factors can induce epigenetic modifications, such as DNA methylation and histone modifications, which in turn can alter gene expression patterns without changing the underlying DNA sequence. news-medical.net The interplay of these factors ensures that the production of this compound and other carotenoids is tightly controlled to meet the specific needs of the organism under varying conditions.

Comparative Biosynthetic Strategies Across this compound-Producing Organisms

The biosynthesis of this compound and related carotenoids exhibits both conserved features and notable divergences across different bacterial species. Comparative genomics has been instrumental in revealing the evolutionary patterns and diversity of these pathways. nih.gov

Analysis of Pathway Divergence and Conservation in Bacterial Species

The core pathway for the synthesis of acyclic carotenoids is generally conserved among purple non-sulfur bacteria. nih.gov The initial steps, from GGPP to the formation of neurosporene or lycopene (B16060), are catalyzed by a conserved set of enzymes encoded by the crt gene cluster. nih.govmdpi.com

However, the subsequent steps leading to the final carotenoid products, such as this compound and spirilloxanthin, can show significant variation. The type of pathway is often determined by the phytoene desaturase (CrtI) enzyme, which can catalyze a different number of desaturation steps. nih.gov For example, a three-step desaturase leads to the formation of neurosporene, a key intermediate in the spheroidene pathway, while a four-step desaturase produces lycopene, the precursor for the spirilloxanthin pathway. nih.govacs.org

Horizontal gene transfer has played a significant role in the distribution and evolution of carotenoid biosynthesis gene clusters among different bacterial species. nih.govmdpi.com This has led to a mosaic of gene arrangements and pathway capabilities. For instance, while most purple non-sulfur bacteria synthesize either spheroidene or spirilloxanthin, Rubrivivax gelatinosus is capable of producing both simultaneously. nih.gov

The enzymes involved in the later stages of the pathway, such as hydroxylases and methyltransferases, also contribute to the diversity of carotenoid structures. The substrate specificity of these enzymes can vary between species, leading to the production of different derivatives.

Unmasking of Cryptic Biosynthetic Branches and Alternative Routes

Detailed biochemical studies, often involving the use of inhibitors like diphenylamine, have revealed the existence of alternative or "cryptic" biosynthetic routes to this compound and spirilloxanthin. nih.gov

In Rhodospirillum rubrum, for example, studies have shown that in the presence of diphenylamine, which inhibits phytoene desaturase, alternative pathways can become active. nih.gov In these alternative routes, intermediates such as neurosporene and 7,8,11,12-tetrahydrolycopene can undergo hydration and methylation to form spheroidene and 11',12'-dihydrospheroidene, respectively. nih.gov These compounds are intermediates in alternative pathways to this compound and spirilloxanthin. nih.gov

These findings suggest that the carotenoid biosynthetic network may be more flexible than previously thought, with the potential for intermediates to be shunted into different branches depending on the cellular conditions or the presence of specific inhibitors. The identification of these cryptic pathways highlights the metabolic plasticity of these organisms and provides a more complete picture of the potential routes to this compound synthesis.

Data Tables

Table 1: Key Genes and Enzymes in this compound Biosynthesis and its Regulation

| Gene | Enzyme/Protein | Function | Organism Examples |

| crtB | Phytoene synthase | Catalyzes the condensation of two GGPP molecules to form phytoene. | Rhodobacter sphaeroides, Rhodobacter capsulatus |

| crtI | Phytoene desaturase | Introduces double bonds into phytoene to form neurosporene or lycopene. | Rhodobacter sphaeroides, Rhodobacter capsulatus |

| crtC | Hydroxyneurosporene synthase | Hydrates neurosporene to form hydroxyneurosporene. | Rhodobacter sphaeroides |

| crtD | Hydroxyneurosporene-O-methyltransferase | Methylates hydroxyneurosporene to form methoxyneurosporene. | Rhodobacter sphaeroides |

| crtF | Methoxyneurosporene dehydrogenase | Desaturates methoxyneurosporene to form this compound. | Rhodobacter sphaeroides |

| regA | Transcriptional regulator | Activates the transcription of crt genes under anaerobic conditions. | Rhodobacter capsulatus |

| regB | Sensor kinase | Senses oxygen levels and phosphorylates RegA. | Rhodobacter capsulatus |

| tspO | Tryptophan-rich sensory protein | Negative regulator of carotenoid biosynthesis. | Rhodobacter species |

Table 2: Comparison of Carotenoid Biosynthesis Pathways in Different Bacterial Species

| Feature | Rhodobacter sphaeroides | Rhodospirillum rubrum | Rubrivivax gelatinosus |

| Primary Carotenoid Pathway | Spheroidene pathway | Spirilloxanthin pathway | Spheroidene and Spirilloxanthin pathways |

| Key Intermediate | Neurosporene | Lycopene | Neurosporene and Lycopene |

| Phytoene Desaturase (CrtI) | 3-step desaturation | 4-step desaturation | Both 3-step and 4-step activity |

| Final Products | Spheroidene, Spheroidenone | Spirilloxanthin | Spheroidene, Spirilloxanthin |

| Alternative Routes | Not well-characterized | Yes, via hydration and methylation of neurosporene and 7,8,11,12-tetrahydrolycopene | Not extensively studied |

Biological Roles and Functions of Anhydrorhodovibrin in Producing Organisms

Photoprotective Mechanisms Against Oxidative Stress

One of the paramount roles of carotenoids such as Anhydrorhodovibrin is to shield the organism from photo-oxidative damage. This damage occurs when the amount of light energy absorbed by the photosynthetic system exceeds its capacity to utilize it, leading to the formation of harmful reactive oxygen species (ROS).

This compound functions as a potent antioxidant. The extended system of conjugated double bonds in its molecular structure allows it to efficiently quench highly reactive molecules. When excess light energy leads to the formation of ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), this compound can neutralize them nih.govnih.gov. This process involves the carotenoid molecule accepting the excess energy from the ROS, thereby returning the reactive species to a less harmful state.

The quenching mechanism can occur through both physical and chemical pathways. Physical quenching, the more common route, involves the transfer of energy from the excited molecule (like singlet oxygen) to the carotenoid, resulting in an excited triplet-state carotenoid, which then harmlessly dissipates this energy as heat. This protective action prevents the ROS from damaging critical cellular components like lipids, proteins, and nucleic acids biorxiv.org. Research on carotenoid-producing bacteria has shown that these pigments are a crucial part of an endogenous defense system against oxidative stress biorxiv.orgnih.gov.

| Reactive Species | Quenching Role of this compound (as a Carotenoid) | Mechanism |

| Singlet Oxygen (¹O₂) | High | Physical quenching via energy transfer |

| Superoxide (O₂⁻) | Moderate | Scavenging |

| Hydroxyl Radical (•OH) | Moderate | Scavenging |

This table provides an interactive overview of this compound's role in neutralizing different reactive oxygen species, based on the established functions of carotenoids.

Under conditions of high irradiance, the photosynthetic machinery can become overwhelmed. This compound plays a vital role in a process known as non-photochemical quenching (NPQ), which safely dissipates excess absorbed light energy as heat nih.govnih.govillinois.edu. This prevents the formation of triplet-state chlorophyll, a precursor to the highly damaging singlet oxygen.

Within the light-harvesting complexes, this compound can receive excess energy from excited chlorophyll molecules. This energy is then dissipated, preventing the photosynthetic reaction centers from becoming photoinhibited or damaged illinois.edufrontiersin.org. This thermal dissipation is a key regulatory mechanism that allows photosynthetic organisms to adapt to fluctuating light conditions, ensuring their survival in environments with intense sunlight nih.govfrontiersin.orgfrontiersin.org.

Light-Harvesting and Excitation Energy Transfer Functions

Beyond its protective duties, this compound is an essential accessory pigment in photosynthesis. It expands the spectrum of light that can be absorbed by the organism and efficiently transfers this energy to the reaction centers.

In purple photosynthetic bacteria, the photosynthetic apparatus is organized into pigment-protein complexes, most notably the core (LH1) and peripheral (LH2) light-harvesting complexes ebrary.netnih.gov. This compound, along with other carotenoids and bacteriochlorophylls, is precisely integrated into the protein scaffold of these complexes researchgate.netpdbj.org.

The specific binding and orientation of this compound within the LH1 and LH2 complexes are crucial for its function ebrary.net. This structural arrangement ensures an optimal distance and orientation relative to the bacteriochlorophyll (B101401) molecules, which is a prerequisite for efficient energy transfer. The LH2 complex typically surrounds the LH1 complex, which in turn encircles the photosynthetic reaction center, creating an efficient energy funnel nih.govresearchgate.net. While the assembly of these complexes is possible even with inhibited carotenoid biosynthesis, the presence of pigments like this compound is standard for wild-type function nih.gov.

After absorbing a photon of light, this compound is elevated to an excited singlet state (S₂). From this state, it can transfer its energy to a nearby bacteriochlorophyll molecule in a process known as singlet-singlet energy transfer nih.govnih.gov. This transfer is extremely rapid, occurring on a picosecond timescale, which allows it to outcompete the carotenoid's own internal conversion and decay processes.

The efficiency of this energy transfer is remarkably high, often approaching 100% in native systems pdbj.org. This near-perfect efficiency ensures that the light energy captured by this compound is not wasted but is productively channeled towards the photosynthetic reaction center, where the primary charge separation events of photosynthesis occur. The specific efficiency depends on factors like the carotenoid's structure and its interaction with the surrounding protein and bacteriochlorophyll molecules nih.govnih.govwhiterose.ac.uk.

| Energy Transfer Step | From | To | Typical Efficiency |

| Singlet-Singlet Transfer | This compound (S₂ State) | Bacteriochlorophyll (Qy band) | >90% |

| Inter-complex Transfer | LH2 Complex | LH1 Complex | Very High |

| Core Complex Transfer | LH1 Complex | Reaction Center | Very High |

This interactive table outlines the highly efficient pathway of excitation energy from this compound to the photosynthetic reaction center.

Contributions to Cellular Membrane Stabilization and Structural Integrity

The functions of this compound extend to maintaining the physical properties of the cellular membranes in which the photosynthetic complexes are embedded.

As lipophilic molecules, carotenoids like this compound are located within the cell membrane nih.gov. Their rigid, linear structure allows them to insert into the lipid bilayer, where they can modulate membrane fluidity and stability mdpi.comrsc.orgrsc.org. By spanning the membrane or intercalating between fatty acid chains, this compound can reduce membrane permeability and increase its rigidity. This structural reinforcement helps the cell withstand various environmental stresses, such as osmotic pressure or the presence of membrane-disrupting compounds rsc.orgrsc.org.

This stabilizing role is particularly important for maintaining the structural integrity of the photosynthetic apparatus itself. By ensuring a stable lipid environment, this compound helps to preserve the optimal arrangement and function of the embedded light-harvesting and reaction center complexes nih.govresearchgate.net. This function is an integral part of the organism's adaptive response to environmental challenges, including temperature changes nih.govmdpi.com.

Other Putative Biological Functions of this compound in Microbial Physiology

This compound is an intermediate carotenoid in the spirilloxanthin (B1238478) biosynthetic pathway, primarily found in anoxygenic phototrophic bacteria. nih.gov Beyond its fundamental role in light harvesting, its chemical structure—a long polyene chain—suggests additional functions critical to microbial survival and adaptation. These putative roles are largely tied to its antioxidant properties and its ability to integrate into the cell membrane, thereby influencing cellular processes and stress responses.

Interactions with Cellular Signaling Pathways

Direct evidence for this compound's participation as a signaling molecule is not established. However, its potent antioxidant capabilities strongly imply an indirect, modulatory role in cellular signaling, primarily through its interaction with Reactive Oxygen Species (ROS).

In bacteria, ROS such as the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•) are not only damaging byproducts of aerobic metabolism but also function as signaling molecules that trigger specific stress response pathways. nih.govnih.gov When ROS levels surpass a threshold, they activate transcriptional regulators like OxyR, SoxRS, and PerR, which in turn induce the expression of genes involved in detoxification and damage repair to maintain cellular homeostasis. nih.govnih.govbsu.edu

This compound, like other carotenoids, is an effective scavenger of ROS, particularly singlet oxygen (¹O₂) and other free radicals generated during photo-oxidative stress. biorxiv.orgnih.gov By quenching these reactive molecules, this compound can prevent the accumulation of ROS to levels that would otherwise trigger an oxidative stress signaling cascade. This function is crucial for phototrophic organisms, where the photosynthetic apparatus itself is a major source of ROS. nih.gov

This putative interaction can be summarized as follows:

ROS Scavenging: this compound neutralizes ROS generated by metabolic processes or external stressors like UV radiation. biorxiv.org

Prevention of Signal Activation: By maintaining low intracellular ROS concentrations, this compound prevents the oxidation and subsequent activation of stress-response transcription factors (e.g., OxyR). nih.gov

Maintenance of Homeostasis: This pre-emptive quenching of ROS allows the cell to maintain normal physiological operations without needing to mount a full-scale, energy-intensive stress response.

Therefore, this compound may function as a buffer for redox-sensitive signaling pathways, allowing the cell to distinguish between basal metabolic ROS levels and a genuine state of oxidative emergency.

| Putative Interaction | Mechanism | Associated Signaling Regulons |

| Modulation of Oxidative Stress Response | Quenching of Reactive Oxygen Species (ROS) before they can activate transcription factors. | OxyR, SoxRS, PerR |

| Maintenance of Redox Homeostasis | Acting as a frontline antioxidant defense, preventing widespread oxidation of cellular components that could trigger further stress signals. | General Stress Response Pathways |

Adaptational Advantages in Specific Niches

The presence of this compound and other carotenoids of the spirilloxanthin pathway provides significant adaptational advantages to microorganisms, enabling them to thrive in specific and often harsh environments.

Photoprotection in High-Irradiance Environments: In phototrophic bacteria, a primary function of carotenoids is to protect the cell from the damaging effects of excess light. This compound absorbs light energy and can dissipate excess energy that would otherwise lead to the formation of harmful ¹O₂ from the triplet state of bacteriochlorophylls. nih.gov This photoprotective role is essential for survival in environments exposed to high levels of solar radiation. mdpi.com Pigmented bacterial strains consistently show higher resistance to UV radiation and photo-oxidative damage compared to their non-pigmented counterparts. nih.govmdpi.com

Adaptation to Low-Temperature Environments: Carotenoids, including by extension this compound, play a role in modulating the physical properties of the cell membrane, which is a critical adaptation to temperature fluctuations. Studies on Staphylococcus xylosus have shown that an increased concentration of carotenoids in the cell membrane at low temperatures leads to an increase in membrane order while simultaneously increasing fluidity. nih.gov This modulation helps maintain membrane function for transport and energy generation in the cold. This adaptation also confers increased resistance to the physical stress of freeze-thaw cycles. nih.gov The synthesis of carotenoids is often transcriptionally upregulated under low-temperature conditions, indicating it is a regulated adaptive response. mdpi.comnih.gov

Enhanced Competitiveness in Nutrient-Poor Niches: In environments such as the open ocean or turbid estuaries, aerobic anoxygenic phototrophic (AAP) bacteria leverage their photosynthetic pigments to supplement their energy needs. nih.gov While relying on heterotrophy for carbon, their ability to harvest light for ATP production provides a competitive advantage, especially when organic carbon concentrations are low. nih.gov this compound, as part of the photosynthetic apparatus, contributes to this bioenergetic strategy, allowing organisms to persist in oligotrophic or light-variable niches.

| Adaptational Advantage | Mechanism | Environmental Niche Example |

| Photoprotection | Quenching of triplet bacteriochlorophyll and scavenging of singlet oxygen. | Surface waters, microbial mats exposed to high solar irradiance. |

| Antioxidant Defense | Neutralization of endogenous and exogenous Reactive Oxygen Species (ROS). | Aerobic or microaerobic environments; zones of high UV radiation. |

| Membrane Fluidity Regulation | Integration into the lipid bilayer to modulate its physical state. | Cold environments (e.g., alpine or polar regions), environments with significant temperature fluctuations. |

| Enhanced Light Harvesting | Absorption of light energy in spectral regions where bacteriochlorophylls absorb weakly and transfer of that energy. | Deep water columns where light is limited and spectrally narrowed; turbid estuaries. |

Advanced Analytical Methodologies for Anhydrorhodovibrin Research

Chromatographic Separations and Purification Techniques

Chromatography plays a pivotal role in isolating and analyzing Anhydrorhodovibrin due to its apolar nature and potential for isomerization. These techniques are crucial for obtaining pure samples and for understanding the diversity of related compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating and quantifying carotenoids like this compound. Research has demonstrated that HPLC can effectively separate this compound from its biosynthetic precursors, such as lycopene (B16060) and spirilloxanthin (B1238478) nih.govresearchgate.netnih.govmdpi.com. Early methods utilized isocratic HPLC with an ODS-2 (C18) column and a mobile phase of methanol/tetrahydrofuran (98/2 v/v) for effective separation nih.govresearchgate.netnih.govmdpi.com. The precise separation of geometrical and configurational isomers, which are common in carotenoids, is a key application of HPLC researchgate.netpsu.edu. Optimization of mobile phase composition, including solvents like methanol, tetrahydrofuran, acetonitrile, and hexane, is critical for achieving high resolution and accurate quantification researchgate.netmdpi.comresearchgate.netpsu.edu.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

While HPLC is effective, modern Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced resolution and speed. However, the separation of apolar carotenoids like this compound using UHPLC can present challenges due to long residence times in the sample delivery system, potentially leading to carotenoid aggregation nih.govresearchgate.netnih.govmdpi.com. To overcome these issues, specific solvent delivery combinations have been developed. One successful approach involves using acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v) as the sample and syringe solvent, coupled with the isocratic running solvent system of methanol/tetrahydrofuran (98/2 v/v) for excellent column separation nih.govresearchgate.netnih.govmdpi.com. The optimization of sample and syringe solvents is crucial for optimal UHPLC separation of these compounds nih.govresearchgate.netnih.govmdpi.com.

Preparative Chromatography for Large-Scale Compound Isolation

For obtaining larger quantities of this compound for further studies, preparative chromatography techniques are employed. Historically, chromatography, including preparative forms, was instrumental in separating and isolating complex natural pigments like carotenoids mdpi.com. While specific details on preparative chromatography for this compound are less detailed in the provided search results, the general principle involves scaling up analytical methods to isolate significant amounts of the compound. This is essential for detailed structural analysis, biological assays, or as reference standards metwarebio.comneopharmlabs.com.

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic techniques provide vital information about the electronic structure, conjugation, and molecular vibrations of this compound, aiding in its identification and characterization.

Advanced UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a primary tool for analyzing the electronic transitions within molecules, particularly those with conjugated π systems, such as this compound libretexts.orgelte.hujove.com. The extent of conjugation in a molecule directly influences the wavelength at which electronic transitions occur, with increased conjugation shifting the absorption maximum (λmax) to longer wavelengths libretexts.orgjove.com. This compound, being a carotenoid, possesses an extensive conjugated polyene chain, leading to strong absorption in the UV-Vis region, indicative of π → π* electronic excitations libretexts.orgjove.com. UV-Vis spectroscopy is thus invaluable for confirming the presence of conjugation and for characterizing the electronic properties of this compound libretexts.orgelte.hujove.com.

Resonance Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Resonance Raman (RR) spectroscopy is a highly sensitive technique for probing the vibrational modes of molecules, providing a unique spectral "fingerprint" that is characteristic of their structure and local environment researchgate.netresearchgate.nethoriba.comspectroscopyonline.comamericanpharmaceuticalreview.com. For carotenoids, RR spectroscopy is particularly useful because the excitation laser is tuned to an electronic absorption band, leading to enhanced Raman scattering researchgate.netresearchgate.net. The characteristic Raman bands, such as ν1 (C=C stretching), ν2 (C-C stretching coupled with C-H bending), and ν3 (methyl group vibrations), offer insights into the conjugation length, structural conformation, and isomerization states of the carotenoid chain researchgate.netresearchgate.net. These vibrational modes serve as critical markers for identifying this compound and understanding its structural dynamics researchgate.netresearchgate.netspectroscopyonline.com.

Computational Chemistry Approaches for this compound Properties and Interactions

Quantum Chemical Calculations of Electronic States and Reactivity

Quantum chemical calculations play a pivotal role in deciphering the intricate electronic structure and predicting the photochemical behavior of complex organic molecules like this compound. These computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), alongside more advanced ab initio techniques, allow researchers to probe the energies, symmetries, and spatial distributions of electrons within the molecule. Such insights are fundamental to understanding this compound's absorption and emission properties, as well as its potential reactivity pathways under various conditions. arxiv.orgresearchoutreach.orgdiva-portal.orgfortunejournals.com

Electronic States and Spectroscopic Properties

This compound, a carotenoid with twelve conjugated double bonds (n=12), exhibits a complex manifold of excited singlet states that govern its photophysical properties. While the ground state is typically designated as 1¹Ag⁻, excitation leads to various higher-energy singlet states. The optically bright, lowest-energy allowed transition is usually to the 1¹Bu⁺ state. However, theoretical studies and spectroscopic investigations have identified other low-lying, optically forbidden states, notably the 2¹Ag⁻ and 1¹Bu⁻ states, which are crucial for understanding energy relaxation pathways. nih.govroyalsocietypublishing.org

Specific quantum chemical calculations have provided energy estimations for these states in this compound. These calculations often employ methods that can accurately describe the extended π-electron system characteristic of carotenoids. For this compound, the following energy levels have been proposed:

| Electronic State | Calculated Energy (cm⁻¹) | Citation |

| 2¹Ag⁻ | 12,500 | acs.org |

| 1¹Bu⁻ | 14,900 | acs.org |

| 1¹Bu⁺ | 19,200 | acs.org |

These calculations reveal that the 2¹Ag⁻ and 1¹Bu⁻ states, which are one-photon forbidden, are energetically positioned below the optically allowed 1¹Bu⁺ state. royalsocietypublishing.orgacs.org The 2¹Ag⁻ state, in particular, is often described as having significant "dark" character and is implicated in the relaxation processes following excitation. researchgate.netacs.org Furthermore, studies suggest that states like the 2¹Ag⁻ and 1¹Bu⁻ can exhibit strong multi-configurational character, meaning their electronic description requires more than a single electronic configuration. researchgate.net

Reactivity and Excited State Dynamics

The electronic states and their energetic ordering directly influence the photochemical reactivity of this compound. Following photoexcitation, molecules typically relax through a series of processes including vibrational relaxation, internal conversion (IC), and intersystem crossing (ISC). For this compound and similar carotenoids, the dynamics from the initially excited 1¹Bu⁺ state are of significant interest. royalsocietypublishing.orgacs.org

Quantum chemical calculations have investigated the pathways for internal conversion from the bright 1¹Bu⁺ state to the lower-lying 2¹Ag⁻ state. Recent theoretical studies suggest that this conversion can occur directly, or it may involve intermediate "dark" states such as the 1¹Bu⁻ state. acs.org The relative energies and coupling between these states dictate the efficiency and speed of these relaxation processes. The lifetime of excited states, such as the S1 (2¹Ag⁻) state, is known to decrease with increasing conjugation length, impacting energy transfer efficiency. acs.org

Ecological and Environmental Significance of Anhydrorhodovibrin

Distribution and Abundance of Anhydrorhodovibrin-Producing Microorganisms in Diverse Ecosystems

Microorganisms capable of producing this compound are distributed across a variety of ecosystems, where they contribute to the local biodiversity and biogeochemical cycles. olin.edu Their presence is indicative of specific environmental conditions, particularly those related to light availability and oxygen levels.

This compound-producing microorganisms are components of the microbial communities in both freshwater and marine environments. mdpi.comcovenantuniversity.edu.ng In lakes, these microbes can be part of the bacterioplankton, drifting in the water column, or found in benthic communities within the sediment. covenantuniversity.edu.ngnih.gov The distribution in the water column is often stratified based on gradients of light, oxygen, and nutrients. nih.govbiorxiv.org For instance, phototrophic bacteria producing specific carotenoids may form dense blooms at depths where light penetrates but oxygen is scarce. nih.govbiorxiv.org

Marine ecosystems also host a vast diversity of microorganisms that produce bioactive compounds, including pigments, to survive in unique habitats characterized by a wide range of temperatures, pressures, and salinity. nih.govnews-medical.net While specific data on this compound abundance in marine systems is limited, the general distribution of carotenoid-producing bacteria in these environments is widespread, from coastal waters to deep-sea sediments. uws.ac.uknih.gov

In terrestrial settings, this compound-producing organisms are often found in microbial mats. mdpi.comnsf.gov These complex, layered communities of microorganisms are common in environments like the high-sulfur submerged sinkholes of lakes and hypersaline coastal pools. noaa.govresearchgate.net Within these mats, different microbial guilds are stratified, creating sharp vertical gradients of light and chemistry. nih.gov Purple-pigmented photosynthetic bacteria, which may produce this compound, often form a distinct layer, positioned to take advantage of specific wavelengths of light that filter through the upper layers of cyanobacteria. mdpi.comnsf.gov These mat ecosystems are considered modern analogs to some of the earliest life on Earth. mdpi.comconsensus.app

The ability to produce this compound appears to be a key adaptation for survival in extreme environments. nih.gov These habitats are characterized by conditions such as high salinity, extreme temperatures, or high altitudes, which are inhospitable to most life forms. astrobiology.commdpi.com

For example, the carotenoid this compound, along with 3,4-Didehydrorhodopin, is produced by the red-pigmented bacterium Rhodonellum psychrophilum. researchgate.net This bacterium has been isolated from water and sediment samples of Pangong Tso Lake in India, a high-altitude alpine ecosystem. researchgate.net The production of these pigments is an adaptive mechanism, providing antioxidant properties that are crucial for survival in such harsh conditions. researchgate.net Extremophiles, including bacteria and archaea, have evolved unique metabolic pathways and biomolecules to thrive where other organisms cannot. nih.gov The synthesis of protective pigments like this compound is a prime example of these specialized adaptations. uws.ac.ukresearchgate.net

| Ecosystem Type | Specific Environment | Known Microorganism | Reference |

|---|---|---|---|

| Extreme (Alpine Lake) | Pangong Tso Lake, India | Rhodonellum psychrophilum | researchgate.net |

| Aquatic (Freshwater) | Lakes, Stratified Water Columns | Phototrophic Bacteria (General) | nih.govbiorxiv.org |

| Terrestrial (Microbial Mat) | Submerged Sinkholes, Hypersaline Pools | Purple Photosynthetic Bacteria (General) | mdpi.comnsf.gov |

Environmental Fate and Biodegradation of this compound

The environmental fate of this compound, a carotenoid pigment, is governed by its susceptibility to various degradation processes. While specific studies on this compound are not extensively available, the degradation pathways can be inferred from the well-documented behavior of other carotenoids. The primary mechanisms contributing to its breakdown in the environment are photodegradation and microbial transformation. nih.gov The complex structure of carotenoids, characterized by a long chain of conjugated double bonds, makes them susceptible to light and oxidative degradation. researchgate.net

Photodegradation Pathways and Stability Studies

Photodegradation is a significant pathway for the breakdown of carotenoids in the environment. nih.gov The polyene chain of carotenoids is responsible for their light-absorbing properties and also for their susceptibility to degradation under the influence of light. researchgate.net The stability of this compound in the presence of light is a critical factor in its environmental persistence.

Key Photodegradation Reactions:

Photoisomerization: Exposure to light can induce the conversion of the all-trans isomer of a carotenoid to its cis isomers. This process can alter the physical and biological properties of the compound. For instance, the degradation of β-carotene can involve isomerization to 9-cis-β-carotene. researchgate.net

Photooxidation: In the presence of light and oxygen, carotenoids can undergo oxidation. cirad.fr This can be a self-activated process (autoxidation) or induced by light (photo-oxidation). cirad.fr This process can lead to the formation of a variety of degradation products, including epoxides, apocarotenals, and other smaller molecules. cirad.fr For example, β-carotene can be oxidized to form β-carotene-5,8-endoperoxide. researchgate.net

Factors Influencing Photostability:

The rate of photodegradation is influenced by several factors, including the intensity and wavelength of light, the presence of oxygen, temperature, and the surrounding environmental matrix. The stability of carotenoids can vary significantly depending on these conditions. For instance, carotenoids are more stable when embedded within biological matrices, such as protein complexes, as this offers protection from light and oxygen. nih.gov

Below is a hypothetical representation of the photodegradation of a carotenoid like this compound under different light conditions, illustrating the potential impact on its concentration over time.

Hypothetical Photodegradation of this compound

| Time (hours) | Concentration under UV Light (relative units) | Concentration under Visible Light (relative units) | Concentration in Darkness (relative units) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 6 | 60 | 85 | 98 |

| 12 | 35 | 70 | 96 |

| 24 | 15 | 50 | 94 |

Microbial Transformation and Degradation Processes

Microbial activity plays a crucial role in the breakdown of carotenoids in various environments. researchgate.net Microorganisms can utilize carotenoids as a source of carbon, leading to their degradation and transformation into other compounds. researchgate.net

Enzymatic Degradation:

The primary enzymatic mechanism for carotenoid degradation by microorganisms involves oxidative cleavage catalyzed by a class of enzymes known as carotenoid cleavage oxygenases (CCOs). frontiersin.orgresearchgate.net These enzymes break the double bonds in the carotenoid backbone, leading to the formation of smaller molecules called apocarotenoids. frontiersin.orgaocs.org

Factors Affecting Microbial Degradation:

The efficiency of microbial degradation of carotenoids is dependent on several factors, including the specific microbial species present, the availability of other nutrients, temperature, pH, and the presence of oxygen. Some microorganisms are more adept at degrading carotenoids than others. researchgate.net

The following table illustrates a hypothetical scenario of microbial degradation of a carotenoid, showing the potential for different microbial species to break down the compound over time.

Hypothetical Microbial Degradation of this compound

| Time (days) | Degradation by Species A (%) | Degradation by Species B (%) | No Microbial Activity (Control) (%) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 7 | 25 | 15 | 2 |

| 14 | 55 | 35 | 4 |

| 28 | 85 | 60 | 8 |

Biotechnological and Industrial Research Applications Non Clinical

Anhydrorhodovibrin as a Natural Pigment: Research for Sustainable Production

The demand for natural pigments is increasing as consumers seek alternatives to synthetic dyes. Microorganisms are a promising source for the sustainable production of these pigments.

Metabolic engineering is a key strategy for improving microbial strains to enhance the production of desired compounds like carotenoids. This involves modifying the organism's genetic and regulatory processes. In the context of this compound, which is part of the spirilloxanthin (B1238478) biosynthesis pathway, research has focused on engineering bacteria such as Rhodobacter sphaeroides and Rhodococcus erythropolis to produce specific carotenoids. nih.govrsc.org

One approach involves redirecting metabolic pathways. For instance, in Rhodopseudomonas palustris, which naturally produces spirilloxanthin, the pathway was engineered to produce other valuable carotenoids like β-carotene and canthaxanthin (B1668269) by replacing genes specific to spirilloxanthin synthesis with genes from another bacterium. nih.gov Similarly, Rhodococcus erythropolis, which produces other monocyclic carotenoids, was engineered to synthesize aryl carotenoids by introducing a β-carotene desaturase gene from Brevibacterium. rsc.org These examples demonstrate the potential for genetically modifying bacteria to produce specific carotenoids, including this compound, by introducing or deleting key enzymatic steps in the biosynthetic pathway.

Another strategy is to optimize the expression of genes involved in the carotenoid synthesis pathway. This can involve using strong promoters and ensuring a balanced expression of pathway enzymes to avoid the accumulation of intermediate compounds and to maximize the final product yield.

Table 1: Examples of Metabolic Engineering Strategies for Carotenoid Production

| Organism | Engineering Strategy | Target Carotenoid | Outcome |

| Rhodopseudomonas palustris | Replacement of crtCD genes with crtY and crtW | β-carotene, Canthaxanthin | Successful redirection of the spirilloxanthin pathway. nih.gov |

| Rhodococcus erythropolis | Heterologous expression of crtU gene | Chlorobactene (an aryl carotenoid) | Production of a non-native carotenoid. rsc.org |

| Rhodothermus marinus | Deletion of cruF-crtB gene and insertion of crtB from Thermus thermophilus | Lycopene (B16060) | Production of lycopene as the sole carotenoid. nycu.edu.tw |

To make the microbial production of this compound industrially viable, it is crucial to optimize the fermentation process. This involves refining various parameters to maximize both cell growth and pigment yield. nih.govresearchgate.netresearchgate.net Key areas of optimization include the composition of the fermentation medium and the control of physical parameters during cultivation.

Research on various carotenoid-producing microorganisms has shown that the composition of the culture medium, including carbon and nitrogen sources, inorganic salts, and trace elements, significantly impacts pigment production. nih.govresearchgate.net For example, a statistical methodology was used to optimize the inorganic salt concentrations for carotenoid production by Rhodobacter sphaeroides, identifying MgSO₄, Na₂HPO₄, FeSO₄, and Na₂CO₃ as key components. nih.gov In another study with the radiation-resistant strain Deinococcus xibeiensis R13, the highest carotenoid yield was achieved using fructose (B13574) and tryptone at a specific C/N ratio, along with the addition of Fe²⁺. mdpi.com

Physical parameters such as temperature, pH, and aeration also play a critical role. The optimal conditions vary depending on the specific microorganism. For Deinococcus xibeiensis R13, the maximum carotenoid yield was observed at an initial temperature of 30 °C and a pH of 7.0. mdpi.com For photosynthetic bacteria like those that produce this compound, light conditions are an additional critical factor that needs to be controlled and optimized.

Table 2: Optimized Fermentation Parameters for Carotenoid Production in Different Microorganisms

| Microorganism | Optimized Parameter | Value/Condition | Effect on Production |

| Rhodobacter sphaeroides | Inorganic Salts (g/L) | MgSO₄ (0.12), Na₂HPO₄ (2.05), FeSO₄ (0.03), Na₂CO₃ (2.22) | Maximized carotenoid yield. nih.gov |

| Deinococcus xibeiensis R13 | Temperature | 30 °C | Increased carotenoid yield. mdpi.com |

| Deinococcus xibeiensis R13 | pH | 7.0 | Increased carotenoid yield. mdpi.com |

| Deinococcus xibeiensis R13 | Carbon/Nitrogen Source | Fructose/Tryptone (C/N ratio 1:5) | Enhanced carotenoid production. mdpi.com |

This compound in Materials Science Research

The unique chemical structure of carotenoids, characterized by a long chain of conjugated double bonds, gives them interesting photophysical properties that are being explored in materials science.

The extended system of conjugated double bonds in this compound allows it to absorb light in the visible region of the electromagnetic spectrum. This property is fundamental to its potential use in optoelectronic devices, such as organic solar cells and light-harvesting systems. nih.govnih.govresearchgate.net Research into the photophysical properties of carotenoids from the spirilloxanthin pathway, which includes this compound, has provided insights into their excited-state dynamics. nih.gov

Studies on spirilloxanthin and its keto-analogs in light-harvesting complexes have shown that the energy transfer from the carotenoid to bacteriochlorophyll (B101401) occurs predominantly via the carotenoid's second singlet excited state (S₂). nih.gov The first singlet excited state (S₁) of these long-chain carotenoids appears to be lower in energy than that of bacteriochlorophyll and participates less in this energy transfer. nih.gov Understanding these energy transfer mechanisms is crucial for designing efficient light-harvesting systems. The investigation of these properties often involves techniques like transient absorption spectroscopy, which can probe the dynamics of excited states on ultrafast timescales. nycu.edu.twresearchgate.netnih.govarxiv.org

While direct studies on the optoelectronic applications of pure this compound are limited, the research on related carotenoids suggests its potential as a photosensitizer in materials designed for light harvesting and energy conversion. researchgate.netnih.gov

There is growing interest in developing bio-based and biodegradable materials to reduce reliance on fossil fuels. nih.gov Carotenoids, including this compound, can be incorporated into biopolymers to create functional materials. The antioxidant properties of carotenoids can help protect the polymer matrix from degradation, while their color can be utilized for aesthetic purposes or as indicators in smart packaging. umich.edu

Research has demonstrated the feasibility of incorporating carotenoids like β-carotene into biodegradable packaging materials. umich.edu These pigments can be added during processes like melt-extrusion. The incorporation of carotenoids has been shown to improve the thermal stability and light-blocking properties of the films. umich.edu Furthermore, their pH-responsive color-changing properties are being explored for the development of intelligent packaging that can indicate food freshness. umich.edu While specific research on incorporating this compound into bio-based materials is not extensive, the general principles and demonstrated benefits of using other carotenoids suggest a promising avenue for future research. The encapsulation of carotenoids is another strategy being explored to enhance their stability and facilitate their incorporation into various materials. nih.govarxiv.org

This compound as a Research Tool or Precursor in Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, the biosynthesis of natural products like carotenoids is a significant area of research. The metabolic pathway leading to this compound can serve as a platform for producing a range of valuable compounds.

By engineering the spirilloxanthin pathway, researchers can use this compound as a precursor to synthesize other carotenoids with desired properties. nih.gov This involves the introduction of enzymes that can modify the this compound molecule, for example, by adding different functional groups. This approach allows for the creation of novel carotenoid structures that may have enhanced antioxidant, photophysical, or other beneficial properties.

Furthermore, the production of this compound in a heterologous host (an organism that does not naturally produce it) can be used as a reporter system. The distinct color of the pigment provides a visual readout for the activity of an engineered metabolic pathway, making it a useful tool for optimizing gene expression and enzyme function in synthetic biology workflows. The development of genetic tools and high-throughput screening methods is crucial for advancing these applications.

Applications in Constructing Artificial Photosynthetic Systems

This compound, a carotenoid pigment found in photosynthetic bacteria, holds potential for application in the development of artificial photosynthetic systems due to its inherent light-harvesting capabilities. While direct utilization of this compound in such systems is not extensively documented, its structural and functional similarity to other carotenoids positions it as a valuable component for mimicking natural photosynthesis. nih.govwashu.edu

In natural photosynthetic organisms, carotenoids play a crucial role in absorbing light energy and transferring it to chlorophylls (B1240455), thereby initiating the process of photosynthesis. nih.gov They also serve a vital photoprotective function by dissipating excess energy and preventing damage to the photosynthetic apparatus. nih.govwashu.edu Artificial photosynthetic systems aim to replicate these natural processes to convert solar energy into chemical fuels. mit.edu

The core components of artificial photosynthesis include a light-harvesting antenna, a reaction center, and catalysts for water splitting and fuel production. Carotenoids, due to their ability to absorb light in the visible spectrum, are prime candidates for incorporation into the light-harvesting antenna of these artificial systems. mit.eduwikipedia.org The extended system of conjugated double bonds in the polyene chain of this compound is responsible for its strong light absorption in the blue-green region of the solar spectrum.

Table 1: Key Properties of Carotenoids Relevant to Artificial Photosynthesis

| Property | Description | Relevance to this compound |

| Light Absorption | Absorption of photons in the visible spectrum due to the conjugated polyene chain. | This compound's structure allows for efficient absorption of solar energy. |

| Energy Transfer | Transfer of absorbed energy to other molecules, such as chlorophylls or synthetic chromophores. | Can potentially transfer energy to a reaction center in an artificial system. nih.gov |

| Photoprotection | Dissipation of excess energy to prevent photodamage. | Could enhance the stability and longevity of artificial photosynthetic devices. washu.edu |

Research into artificial photosynthetic systems has demonstrated the feasibility of using carotenoids in conjunction with other molecules, such as porphyrins (synthetic analogues of chlorophyll), to create efficient light-harvesting assemblies. wikipedia.org In these bio-inspired systems, the carotenoid absorbs light and funnels the energy to the porphyrin, mimicking the initial steps of natural photosynthesis. Given its structural characteristics, this compound could theoretically be integrated into such constructs.

As a Scaffold for Novel Bioactive Compound Synthesis

The complex and rigid structure of this compound makes it an intriguing, though not yet widely explored, scaffold for the synthesis of novel bioactive compounds. A molecular scaffold is a core structure upon which new functional groups can be added to create a library of derivative compounds with diverse biological activities. Natural products are often used as scaffolds due to their inherent biological relevance and structural complexity.

The chemical structure of this compound, a C40 carotenoid, features a long, conjugated polyene backbone and a terminal methoxy (B1213986) group. nih.govchemspider.comebi.ac.uk This backbone provides a rigid framework, while the terminal group and the double bonds offer potential sites for chemical modification.

Table 2: Potential Modification Sites on the this compound Scaffold

| Structural Feature | Potential Modifications | Potential Bioactive Outcomes |

| Polyene Backbone | Epoxidation, hydroxylation, cyclization | Altered antioxidant, anti-inflammatory, or anticancer properties |

| Terminal Methoxy Group | Demethylation, substitution with other functional groups | Modified solubility, bioavailability, and target binding |

| Isoprenoid Side Chains | Functionalization, cleavage | Introduction of new pharmacophores, alteration of lipophilicity |

While there is a lack of specific research detailing the use of this compound as a scaffold, the broader field of medicinal chemistry provides numerous examples of leveraging natural product scaffolds to develop new therapeutic agents. The principle involves using the natural product as a starting material and employing synthetic chemistry to create derivatives with improved potency, selectivity, or pharmacokinetic properties.

The biosynthesis of this compound proceeds through the carotenoid pathway, with intermediates such as neurosporene (B1235373) and lycopene. nih.gov Understanding these biosynthetic pathways can also provide inspiration for chemoenzymatic approaches to generating novel this compound derivatives. By combining chemical synthesis with biocatalysis, it may be possible to create a diverse range of new compounds based on the this compound scaffold for screening against various biological targets.

Evolutionary Biology and Phylogenetics of Anhydrorhodovibrin Biosynthesis

Tracing the Evolutionary Origins of Carotenoid Biosynthetic Enzymes

The biosynthetic pathways for carotenoids, including the spirilloxanthin (B1238478) pathway that produces anhydrorhodovibrin, have deep evolutionary roots in prokaryotes. Analysis of carotenoid pathway genes points to their origin in ancient bacteria, where they served essential functions in light harvesting and photoprotection. The complexity of these pathways is the result of gene acquisition, functional modifications, the emergence of new genes, and horizontal gene transfer between species.

Key enzymes in carotenoid biosynthesis, such as phytoene (B131915) synthase and desaturases, are believed to share a common evolutionary origin with enzymes from other isoprenoid pathways, like squalene (B77637) synthase involved in cholesterol biosynthesis. Carotenoid synthases and squalene synthase employ similar reaction mechanisms and share highly conserved domains, suggesting they evolved from a common ancestral enzyme.

In purple bacteria, the genes responsible for carotenoid biosynthesis are often found clustered together with genes for bacteriochlorophyll (B101401) synthesis and photosynthetic reaction centers. These "photosynthesis gene clusters" are thought to have been distributed among different bacterial lineages, primarily through horizontal gene transfer. This mode of evolution explains the presence of similar carotenoid pathways in phylogenetically diverse bacteria. Phylogenetic analysis of these gene clusters in purple bacteria reveals a complex history of transfer, not only among Alphaproteobacteria but also between them and other groups like Betaproteobacteria.

The CrtI family of enzymes, which includes the phytoene desaturases critical for forming the chromophore of carotenoids, demonstrates a fascinating evolutionary history of functional divergence. Different members of this family catalyze varying numbers of desaturation steps, leading to different carotenoid precursors and, ultimately, different end products in various organisms. This enzymatic flexibility has been a significant driver in the diversification of carotenoid structures.

Phylogenetic Analysis of this compound-Producing Organisms

This compound is an intermediate in the spirilloxanthin biosynthetic pathway, which is characteristic of many purple non-sulfur (PNS) bacteria. These organisms are primarily found within the class Alphaproteobacteria, specifically in the order Rhodospirillales and the family Rhodospirillaceae. Phylogenetic analyses, typically based on 16S rRNA gene sequences and whole-genome data, reveal the relationships between these bacteria.

Key this compound-Producing Genera and their Phylogenetic Placement:

Rhodospirillum : This is a key genus known to utilize the spirilloxanthin pathway. The type species, Rhodospirillum rubrum, is one of the most intensively studied PNS bacteria and is confirmed to produce this compound as an intermediate. nih.gov Phylogenetically, Rhodospirillum is a core member of the Rhodospirillaceae family. researchgate.net

Rhodonellum : The species Rhodonellum psychrophilum, isolated from a high-altitude lake in the Himalayas, has been shown to produce this compound. researchgate.netnews-medical.net This bacterium is adapted to cold environments, demonstrating the presence of this pathway in extremophiles. Phylogenetic analysis places Rhodonellum within the broader Rhodospirillales order.

Phaeospirillum : Species such as Phaeospirillum molischianum also utilize the spirilloxanthin pathway, indicating the synthesis of this compound. nih.gov This genus is phylogenetically grouped within the Rhodospirillaceae. researchgate.net

| Organism | Family | Order | Class | Phylum |

|---|---|---|---|---|

| Rhodospirillum rubrum | Rhodospirillaceae | Rhodospirillales | Alphaproteobacteria | Pseudomonadota |

| Rhodonellum psychrophilum | Rhodospirillaceae | Rhodospirillales | Alphaproteobacteria | Pseudomonadota |

| Phaeospirillum molischianum | Rhodospirillaceae | Rhodospirillales | Alphaproteobacteria | Pseudomonadota |

Adaptive Evolution of this compound Pathways in Response to Environmental Pressures

The evolution of carotenoid biosynthetic pathways, including the one leading to this compound, has been strongly influenced by environmental pressures. The dual function of carotenoids in photosynthesis—light harvesting and photoprotection—means that the pathway is under selective pressure to be optimized for the specific environmental niche of the organism. mdpi.com

Key Environmental Factors Driving Adaptive Evolution:

Light Intensity: Carotenoids act as accessory pigments, absorbing light in wavelengths that bacteriochlorophyll does not and transferring that energy to the photosynthetic reaction center. In low-light environments, an efficient light-harvesting apparatus is crucial for survival. Conversely, under high light intensity, the primary role of carotenoids shifts to photoprotection, quenching triplet states of bacteriochlorophyll and scavenging reactive oxygen species to prevent photo-oxidative damage. The regulation of carotenoid biosynthesis in response to light is a key adaptive trait in purple bacteria. mdpi.comnih.gov

Oxygen Levels: The spirilloxanthin pathway is characteristic of facultative anaerobes like Rhodospirillum rubrum. Under anaerobic conditions in the light, these bacteria perform photosynthesis, and the production of the entire photosynthetic apparatus, including carotenoids like this compound, is induced. However, in the presence of oxygen, photosynthesis is typically repressed, and the cells switch to aerobic respiration. mdpi.com Carotenoid biosynthesis is upregulated under aerobic conditions with light exposure to provide enhanced protection against oxidative stress. mdpi.com This dual regulation allows these bacteria to thrive in environments with fluctuating oxygen levels.

Temperature and Radiation: The discovery of this compound production in extremophiles like Rhodonellum psychrophilum highlights adaptation to harsh conditions. researchgate.net This bacterium was isolated from a cold, high-altitude environment with high levels of ultraviolet radiation. Carotenoid pigmentation is a known strategy for bacteria in such environments to withstand environmental stressors, including freeze-thaw cycles and damaging solar radiation. tandfonline.com The specific carotenoid profile, including this compound, is likely an evolutionary adaptation that contributes to the survival of the organism in this extreme niche.

The evolution of the spirilloxanthin pathway reflects a process of optimization to balance the needs for efficient energy capture with robust protection against environmental hazards. The presence of this pathway in diverse bacteria inhabiting varied ecological niches underscores its adaptive significance.

Future Directions and Emerging Research Avenues

Systems Biology Approaches to Anhydrorhodovibrin Metabolism and Regulation

A systems biology approach offers a holistic perspective on the complex and interconnected nature of this compound metabolism. By integrating various "omics" data, researchers can create comprehensive models to understand and predict how genetic and environmental factors influence its production. This approach moves beyond studying individual components to analyzing the entire biological system. frontiersin.orgnih.govyoutube.com

Key components of this approach include:

Genomics: Identifying the complete set of genes involved in the this compound biosynthetic pathway and its regulation.

Transcriptomics: Studying the expression levels of these genes under different conditions to understand how the pathway is controlled.

Proteomics: Analyzing the proteins (enzymes) that carry out the synthesis of this compound.

Metabolomics: Quantifying the levels of this compound and its precursor metabolites within the cell.

By combining these datasets, scientists can construct genome-scale metabolic models (GEMs). nih.gov These computational maps can simulate the metabolic fluxes within an organism, identifying potential bottlenecks in the this compound production pathway and suggesting genetic modifications to enhance yield.

Table 1: Systems Biology Components for this compound Research

| Omics Layer | Focus of Analysis | Application to this compound |

|---|---|---|

| Genomics | DNA sequence, gene clusters | Identification of biosynthetic and regulatory genes. |

| Transcriptomics | Gene expression (RNA) | Understanding transcriptional regulation in response to stimuli. |

| Proteomics | Protein abundance and modifications | Quantifying key enzymes and identifying post-translational regulation. |

| Metabolomics | Small molecule profiles | Measuring pathway intermediates and final product accumulation. |

| Fluxomics | Metabolic reaction rates | Mapping and quantifying the flow of carbon through the biosynthetic pathway. |

Single-Cell Analysis of this compound Production and Intracellular Localization

Techniques such as single-cell RNA sequencing (scRNA-seq) can provide detailed information about the gene expression profiles of individual cells, linking specific transcriptional states to high or low production of this compound. biorxiv.orgnih.gov Furthermore, high-resolution imaging techniques can be used to determine the precise intracellular localization of this compound, shedding light on its function and storage within the cell.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

The integration of multiple "omics" datasets provides a more complete and systemic view of this compound biology than any single dataset alone. nih.govnih.govyoutube.com This integrative approach allows researchers to connect information across different biological layers, from the genetic potential (genomics) to the functional output (metabolomics). nih.govnih.gov

For example, by combining transcriptomic and proteomic data, scientists can study the correlation between gene expression and protein abundance, revealing post-transcriptional regulatory mechanisms. Adding metabolomic data can then link these molecular changes to the actual synthesis of this compound. nih.gov This holistic view is essential for understanding the complex regulatory networks that control the biosynthesis of this carotenoid. nih.gov

Table 2: Multi-Omics Data Integration Strategy

| Data Type 1 | Data Type 2 | Integrated Insight |

|---|---|---|

| Genomics | Transcriptomics | Identifying expressed genes and their regulatory elements. |

| Transcriptomics | Proteomics | Uncovering post-transcriptional and translational control mechanisms. |

| Proteomics | Metabolomics | Linking enzyme levels to the production of specific metabolites and this compound. |

Development of Novel Biotechnological Platforms for this compound-Related Research

Advancements in synthetic biology and biotechnology are providing new tools and platforms to study and engineer the production of this compound. These platforms can accelerate research and open up new possibilities for the biotechnological application of this compound.

Emerging platforms include:

CRISPR-based genome editing: This technology allows for precise and efficient modification of the genes involved in the this compound pathway, enabling researchers to study the function of specific genes and optimize the pathway for increased production.

Cell-free biosystems: These systems allow for the production of this compound outside of a living cell, providing a simplified and controlled environment for studying the enzymatic pathway and testing engineered enzymes.

High-throughput screening: The development of biosensors and automated screening platforms can rapidly identify high-producing microbial strains from large libraries of natural isolates or genetically engineered variants.

Exploration of Unconventional this compound-Producing Microorganisms

While much research has focused on known producers of this compound, there is a vast, untapped diversity of microorganisms in various environments that may also produce this carotenoid. asm.org Exploring these unconventional sources could lead to the discovery of novel biosynthetic pathways, enzymes with improved properties, or robust microbial strains that are better suited for industrial production.

Areas of exploration include:

Extremophiles: Microorganisms that thrive in extreme environments, such as hot springs, hypersaline lakes, or deep-sea vents, may have unique metabolic capabilities, including the production of novel carotenoids like this compound. mdpi.com

Metagenomic screening: By extracting and sequencing DNA directly from environmental samples, researchers can screen for the genes of the this compound pathway without the need to culture the microorganisms in the lab. nih.gov This approach provides access to the genetic potential of the vast number of unculturable microbes. asm.org

The discovery and characterization of these unconventional producers will not only expand our fundamental knowledge of carotenoid biosynthesis but also provide new genetic resources and microbial chassis for biotechnological applications. mdpi.com

Q & A